4-Aminopentanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminopentanoic acid can be synthesized through several methods. One notable method involves the reductive amination of levulinic acid using engineered glutamate dehydrogenase from Escherichia coli. This enzymatic approach is environmentally friendly and highly enantioselective, producing ®-4-aminopentanoic acid with high optical purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biomass-derived levulinic acid. The process includes a dual-enzyme system that utilizes cheap ammonia as the amino donor, resulting in high atom utilization and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Aminopentanoic acid undergoes various chemical reactions, including:
Reductive Amination: This reaction involves the conversion of carbonyl compounds to amines using reducing agents.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Reductive Amination: Common reagents include ammonia and reducing agents like sodium borohydride.
Substitution Reactions: Typical reagents include alkyl halides and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or palladium on carbon can be used.
Major Products:
Reductive Amination: Produces this compound with high enantiomeric excess.
Substitution Reactions: Can yield various substituted derivatives of this compound.
Oxidation and Reduction: Results in oxidized or reduced forms of the compound.
Scientific Research Applications
4-Aminopentanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptidomimetics and other complex molecules.
Biology: Plays a role in the study of amino acid metabolism and enzyme function.
Industry: Utilized in the production of value-added chemicals from biomass.
Mechanism of Action
The mechanism of action of 4-aminopentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist for certain receptors in the central nervous system, modulating neurotransmitter release and neuronal activity. The compound’s effects are mediated through its binding to gamma-aminobutyric acid (GABA) receptors, influencing inhibitory neurotransmission .
Comparison with Similar Compounds
Gamma-aminobutyric acid (GABA): Shares structural similarities but differs in its specific biological functions.
4-Aminobutyric acid: Another gamma-amino acid with distinct properties and applications.
Uniqueness: 4-Aminopentanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its high enantiomeric purity and environmentally friendly synthesis methods further distinguish it from other similar compounds .
Properties
IUPAC Name |
4-aminopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6)2-3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSTXSZPGHDTAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901029 | |
Record name | (+/-)-4-Aminopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60901029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13880-74-5, 627-61-2 | |
Record name | 4-Aminovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013880745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC10375 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-4-Aminopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60901029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINOVALERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDM626IVRT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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